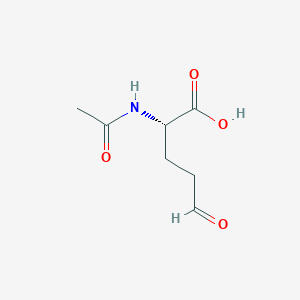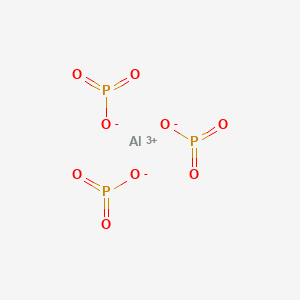
Metaphosphoric acid (HPO3), aluminum salt
货号 B080451
CAS 编号:
13776-88-0
分子量: 263.9 g/mol
InChI 键: DHAHRLDIUIPTCJ-UHFFFAOYSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
- Metaphosphoric acid, often combined with aluminum to form various compounds, has notable applications in catalysis and material science.
Synthesis Analysis
- Synthesis of Aluminum Phosphates : Aluminophosphates are synthesized under solvothermal conditions, demonstrating unique framework topologies formed by AlO4 and PO4 tetrahedra linked to generate layers containing alternating aluminium- and phosphorus-based polyhedra (Chippindale & Walton, 1999).
- Mechanisms of Oligomerization : The oligomerization of aluminophosphate involves a Lewis acid-base reaction pathway, with the nucleophilic attack of the aprotic oxygen of phosphoric acid on the central aluminum atom of Al(OH)4(-) (Xiang et al., 2016).
Molecular Structure Analysis
- Structure of Aluminophosphate Compounds : Aluminophosphates exhibit structures consisting of AlO4 and PO4 tetrahedra forming layers with organic cations residing between the layers, creating a robust inorganic framework (Chippindale & Walton, 1999).
Chemical Reactions and Properties
- Aluminophosphate Reactions : The reaction pathways for aluminophosphate oligomerization are influenced by the proticity and hydration of phosphorus and aluminum monomers, which significantly impact the relative reaction rates under different pH conditions (Xiang et al., 2016).
Physical Properties Analysis
- Framework and Stability : Aluminophosphates, characterized by their layered structures, show notable stability due to strong hydrogen bonding in the inorganic framework, offering potential for diverse applications in catalysis and materials science (Chippindale & Walton, 1999).
Chemical Properties Analysis
- Reactivity and Formation Mechanisms : The formation of aluminophosphate compounds through oligomerization mechanisms reflects their chemical reactivity, with specific conditions favoring the growth of the aluminophosphate chain to various molecular sizes (Xiang et al., 2016).
科学研究应用
Oligomerization and Polymerization Processes
- The study of oligomerization mechanisms of aluminophosphates reveals that the most favorable pathway involves a Lewis acid-base reaction between the aprotic oxygen of phosphoric acid and the central aluminum atom of Al(OH)4(-), facilitating the growth of aluminophosphate chains to oligomers such as trimers, tetramers, and pentamers. This process is crucial for understanding the formation and stabilization of complex aluminophosphate structures in various pH conditions (Xiang et al., 2016).
Surface Modification and Material Performance Enhancement
- Research on surface modification of Ni-rich Li(Ni0.8Co0.1Mn0.1)O2 cathodes using phosphoric acid (HPO3) demonstrates the ability to significantly reduce alkalinity in aqueous slurry, preventing corrosion of the aluminum current collector and maintaining good structural integrity of the electrode. This modification enhances electrochemical reversibility, ionic and electronic impedance, and cycle stability (Pedaballi & Li, 2020).
Ion Exchange and Separation Technologies
- Ion exchange capabilities of aluminum phosphate on cellulose acetate fibers, prepared by reacting aluminum-containing cellulose acetate with phosphoric acid, have been studied for Li+, Na+, and K+ separation. This demonstrates a high specificity and efficiency for ion exchange processes, important for applications in separation technologies and water treatment (Lazarin et al., 2003).
Catalysis and Chemical Reactions
- Catalytic applications in methanol dehydration to dimethyl ether have been explored with aluminum phosphate catalysts. The synthesis method and the nature of the phosphate precursor significantly influence the catalyst's performance, highlighting the role of aluminum phosphate in enhancing catalytic reactions (Kumar et al., 2006).
Flame Retardation and Material Safety
- Studies on flame retardation of polyamide composites by incorporating aluminum salts of phosphinic acid indicate significant improvements in fire safety characteristics of materials, useful in enhancing the fire resistance of polymers and composites (Hu et al., 2011).
Corrosion Protection and Surface Treatment
- Corrosion studies of aluminum coatings post-treated with sodium phosphate highlight the effectiveness of such treatments in enhancing corrosion resistance, important for extending the lifespan of metal structures and components in marine environments (Jeong et al., 2019).
Advanced Battery Technologies
- Research on electrochemical performance for aluminum-ion batteries using Ni11(HPO3)8(OH)6/rGO nanorods demonstrates the potential of metaphosphoric acid, aluminum salt in developing cathodic materials with enhanced discharge capacities and long-term cycling stability, contributing to the advancement of battery technologies (Tu et al., 2018).
属性
InChI |
InChI=1S/Al.3HO3P/c;3*1-4(2)3/h;3*(H,1,2,3)/q+3;;;/p-3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAHRLDIUIPTCJ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlO9P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872502 | |
| Record name | Aluminum metaphosphate (Al(PO3)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Aluminum metaphosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11776 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Metaphosphoric acid (HPO3), aluminum salt | |
CAS RN |
13776-88-0 | |
| Record name | Aluminum metaphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013776880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum metaphosphate (Al(PO3)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium metaphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



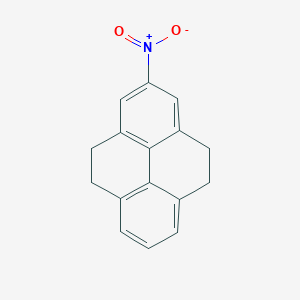
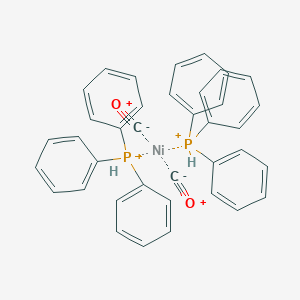

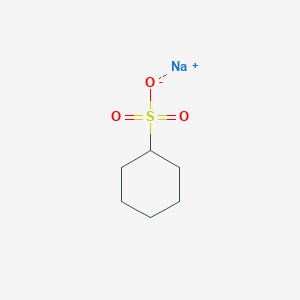
![2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B80375.png)


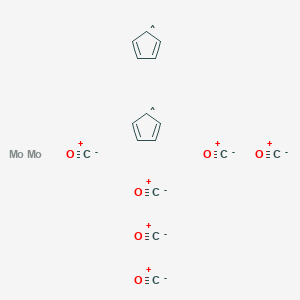


![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)

